LTD4 Receptor Affinity: 4-(4-2H-Tetrazol-5-yl-butyl)-phenol Scaffold vs. Carboxylic Acid Bioisosteres
The 2H-tetrazol-5-yl-butyl-phenol moiety constitutes the essential pharmacophore of LY 171883. The tetrazole bioisostere in this scaffold exhibits a binding affinity (Ki) of 0.63 µM against [3H]-LTD4 in guinea pig lung membranes [1]. Replacing the 2H-tetrazole with a carboxylic acid yields a compound with a Ki of approximately 1.2 µM, representing a 1.9-fold loss in affinity [2].
| Evidence Dimension | LTD4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.63 µM (as the tetrazole-bearing pharmacophore of LY 171883) |
| Comparator Or Baseline | Carboxylic acid analog: Ki ≈ 1.2 µM |
| Quantified Difference | 1.9-fold improvement in receptor affinity for the tetrazole form |
| Conditions | [3H]-LTD4 competitive binding assay, guinea pig lung membrane homogenate |
Why This Matters
The tetrazole bioisostere provides a significant affinity gain over the carboxylic acid equivalent, reducing the required dose and improving target engagement in LTD4 antagonism studies.
- [1] Fleisch, J.H., et al. LY171883, 1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone, an orally active leukotriene D4 antagonist. Journal of Pharmacology and Experimental Therapeutics, 1985, 233(1), 148-157. View Source
- [2] Musser, J.H., et al. Leukotriene D4 receptor antagonists: A structure-activity relationship. Journal of Medicinal Chemistry, 1986, 29(12), 2402–2408. View Source
